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1-Pyridin-2-yl-hexane-1,6-diamine

Cat. No.: B1627755
CAS No.: 904813-53-2
M. Wt: 193.29 g/mol
InChI Key: GNQBMXAJDPPZRA-UHFFFAOYSA-N
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Description

Significance of Pyridine- and Diamine-Containing Scaffolds in Modern Organic and Coordination Chemistry

Pyridine (B92270), a simple aromatic heterocycle, is a ubiquitous building block in a vast array of functional molecules and materials. Its nitrogen atom provides a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. wikipedia.orgjscimedcentral.com This coordination ability is fundamental to the formation of a diverse range of metal complexes with applications in catalysis, sensing, and medicine. wikipedia.orgnih.govacs.org The electronic properties of the pyridine ring can be readily tuned through substitution, influencing the properties of the resulting metal complexes. wikipedia.org

Similarly, diamine scaffolds, particularly flexible aliphatic diamines like hexane-1,6-diamine, are of immense industrial and academic importance. wikipedia.org They are crucial monomers in the synthesis of polyamides, such as Nylon 6,6, and also serve as curing agents for epoxy resins and as building blocks in the synthesis of various organic compounds. wikipedia.org The two primary amine groups offer multiple reaction sites for forming covalent bonds or coordinating to metal centers.

The combination of a pyridine moiety and a diamine chain within a single molecule, as in 1-Pyridin-2-yl-hexane-1,6-diamine, creates a bifunctional or "hybrid" ligand. Such ligands can exhibit unique coordination modes, potentially bridging multiple metal centers or acting as chelating agents.

Overview of Multifunctional Ligand Design Principles and Applications in Chemical Science

The design of multifunctional ligands is a strategic approach in chemical science aimed at creating molecules with multiple, often synergistic, functionalities. benthamdirect.comnih.govresearchgate.net This design principle moves beyond simple monodentate or bidentate ligands to incorporate additional features such as reactive groups, signaling units, or moieties that can engage in specific non-covalent interactions. nih.govresearchgate.net

The core principles of multifunctional ligand design include:

Chelation and Bridging: Combining different donor atoms to achieve specific coordination geometries and stabilities.

Hemilability: Incorporating a "labile" donor group that can reversibly bind to a metal center, opening up a coordination site for catalysis.

Tethering and Scaffolding: Using flexible or rigid linkers to control the spatial arrangement of donor groups, influencing the structure of the resulting metal complexes.

Incorporation of Functional Groups: Introducing moieties with specific functions, such as fluorescence for sensing applications or reactive handles for post-synthetic modification.

Applications of multifunctional ligands are widespread and include homogeneous catalysis, supramolecular chemistry, materials science, and medicinal inorganic chemistry. benthamdirect.comnih.gov In catalysis, they can provide enhanced stability and selectivity to metal catalysts. In materials science, they are crucial for the construction of metal-organic frameworks (MOFs) and coordination polymers with desired porosities and properties.

Historical Context and Recent Advances in Pyridine-Diamine Conjugates

The study of pyridine-diamine conjugates has evolved from fundamental coordination chemistry to the development of sophisticated functional materials. Early research focused on the synthesis and characterization of simple coordination complexes, establishing the basic binding modes of these ligands with various metal ions.

Recent advances have seen the development of more complex pyridine-diamine conjugates with tailored properties. For instance, cholestane-based conjugates incorporating pyridine and diamine moieties have been synthesized and investigated for their antimicrobial activities. bohrium.com These studies highlight how the combination of a bioactive scaffold with the coordinating properties of pyridine-diamine units can lead to new therapeutic agents. bohrium.com Furthermore, the use of pyridine-diamine type ligands in the construction of coordination polymers and discrete dinuclear complexes has demonstrated their utility as bridging ligands, leading to materials with interesting structural and supramolecular architectures. The continual development of synthetic methodologies, including C-H activation strategies, is enabling the creation of increasingly complex and functionalized pyridine derivatives. eurekaselect.com

Scope and Strategic Research Directions for this compound and its Congeners

While direct research on this compound is not extensively documented, its structural features suggest several promising avenues for future investigation. The strategic research directions for this compound and its isomers, such as the 3-pyridyl and 4-pyridyl analogues, are likely to focus on:

Coordination Chemistry and Catalysis: Investigating the coordination behavior of this compound with a range of transition metals. The resulting complexes could be screened for catalytic activity in reactions such as polymerization, hydrogenation, and cross-coupling.

Materials Science: Utilizing the bifunctional nature of the ligand to synthesize novel coordination polymers and metal-organic frameworks. The flexible hexanediamine (B8719201) chain could impart interesting dynamic properties to these materials.

Supramolecular Chemistry: Exploring the self-assembly of the ligand and its metal complexes to form well-defined supramolecular architectures, driven by coordination bonds and intermolecular interactions like hydrogen bonding.

Bioinorganic and Medicinal Chemistry: Given the biological relevance of both pyridine and diamine motifs, investigating the potential of metal complexes of this compound as antimicrobial or anticancer agents.

The table below summarizes the key properties of the constituent moieties and a closely related isomer, providing a basis for predicting the characteristics of this compound.

PropertyPyridineHexane-1,6-diamineN'-(pyridin-2-ylmethyl)hexane-1,6-diamine (Isomer)
Molar Mass 79.10 g/mol 116.21 g/mol 207.32 g/mol
Boiling Point 115 °C204-205 °CNot available
Key Features Aromatic, weakly basic, coordinating nitrogen atomAliphatic, flexible, two primary amine groupsCombines features of pyridine and hexanediamine
Primary Applications Ligand in coordination chemistry, solvent, precursor in synthesisMonomer for polymers (e.g., Nylon), curing agentPotential as a multifunctional ligand

Data sourced from various chemical databases and literature. wikipedia.orgwikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19N3 B1627755 1-Pyridin-2-yl-hexane-1,6-diamine CAS No. 904813-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c12-8-4-1-2-6-10(13)11-7-3-5-9-14-11/h3,5,7,9-10H,1-2,4,6,8,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQBMXAJDPPZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CCCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587654
Record name 1-(Pyridin-2-yl)hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-53-2
Record name 1-(Pyridin-2-yl)hexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 2 Yl Hexane 1,6 Diamine

Direct Synthetic Routes to 1-Pyridin-2-yl-hexane-1,6-diamine

The construction of the this compound molecule is primarily achieved through N-alkylation strategies, which involve the formation of a carbon-nitrogen bond between the pyridine (B92270) ring and the hexanediamine (B8719201) backbone.

N-Alkylation Strategies Involving Halopyridines and Diamines

The synthesis of this compound can be approached through the direct nucleophilic aromatic substitution of 2-chloropyridine (B119429) with 1,6-diaminohexane. In this reaction, one of the amino groups of the diamine acts as a nucleophile, displacing the chloride from the pyridine ring.

However, the direct substitution of a chlorine atom on a pyridine ring by an amine can be challenging. Such reactions often necessitate forcing conditions, such as high temperatures around 200 °C and elevated pressure, typically carried out in an autoclave. These demanding conditions can lead to potential side reactions and may complicate the purification process. The use of a large excess of the diamine is often required to favor monosubstitution and minimize the formation of the double-arylated byproduct.

To circumvent the harsh conditions of direct substitution, modern cross-coupling methodologies offer a more efficient and controlled route. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective. mit.edu This strategy typically involves the reaction of a more reactive halopyridine, such as 2-iodopyridine (B156620) or 2-bromopyridine, with a mono-protected diamine.

A typical synthetic sequence involves:

Mono-protection of the diamine: 1,6-Diaminohexane is first reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under controlled conditions to yield N-Boc-1,6-diaminohexane. This protection is crucial to prevent the diamine from reacting at both ends.

Cross-coupling: The mono-protected diamine is then coupled with 2-iodopyridine using a palladium catalyst system. This system consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., a biarylphosphine such as Xantphos), and a base (e.g., sodium tert-butoxide or potassium carbonate). mit.edu

The use of a palladium catalyst allows the reaction to proceed under significantly milder conditions than direct substitution, leading to higher yields and greater selectivity for the mono-arylated product. researchgate.net While historically, copper-based catalysts were used in similar Ullmann-type reactions, they generally require higher reaction temperatures than their palladium counterparts.

The final step in this synthetic sequence is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the terminal primary amine. The Boc group is a widely used acid-labile protecting group in organic synthesis. fishersci.co.ukorganic-chemistry.org

Deprotection is typically achieved by treating the N-Boc protected intermediate with a strong acid. The reaction is clean and generally proceeds with high yield at room temperature. fishersci.co.uk The mechanism involves the protonation of the carbamate (B1207046) followed by the elimination of isobutylene (B52900) and carbon dioxide. A variety of acidic conditions can be employed for this transformation, as detailed in the table below.

Table 1: Deprotection Methodologies for N-Boc Intermediates

Reagent Solvent(s) Typical Conditions Reference(s)
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room temperature, 1-2 hours fishersci.co.uk
Hydrochloric Acid (HCl) Dioxane, Ethyl Acetate, Methanol Room temperature, typically as a 4M solution fishersci.co.uk
Hydrogen Chloride (ex situ gas) Acetonitrile Room temperature, allows for easy isolation of the hydrochloride salt rsc.org

Functionalization and Derivatization Strategies for the this compound Scaffold

The presence of a terminal primary amine in this compound allows for a wide range of functionalization reactions, enabling the synthesis of a diverse library of derivatives.

Amide and Carbamate Synthesis from Terminal Amine Functionalities

The terminal amino group serves as a versatile handle for the introduction of various functionalities, most commonly through the formation of amide and carbamate linkages.

Amide Synthesis: Amides are readily synthesized by reacting the terminal primary amine of the scaffold with an activated carboxylic acid derivative. Common methods include:

Reaction with Acyl Chlorides: A carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The subsequent reaction of the acyl chloride with the amine in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) yields the corresponding amide. nih.gov

Peptide Coupling Reagents: A more direct and often milder approach involves the use of peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or reagents like HATU, facilitate the direct condensation of a carboxylic acid with the amine to form the amide bond under gentle conditions. nih.gov

Carbamate Synthesis: Carbamates can be formed by treating the terminal amine with various carbonyl-containing reagents. This transformation provides access to compounds with altered physicochemical properties.

Reaction with Chloroformates: The reaction of the amine with an alkyl or aryl chloroformate (e.g., ethyl chloroformate) in the presence of a base is a standard method for carbamate formation. nih.gov

Reaction with Carbonates: Mixed carbonates, such as di-tert-butyl dicarbonate (Boc₂O) or di(2-pyridyl) carbonate (DPC), are effective reagents for introducing carbamate functionalities. nih.gov

Transcarbamoylation: In some synthetic schemes, a carbamate can be formed via a transcarbamoylation reaction. For instance, reacting a diamine with an existing carbamate, such as methyl carbamate, in the presence of a suitable catalyst can yield the corresponding dicarbamate. acs.orgresearchgate.net This approach is particularly relevant in the context of non-phosgene routes to isocyanate precursors. acs.org

Table 2: Reagents for Amide and Carbamate Synthesis

Product Type Reagent Class Specific Example Reference(s)
Amide Acyl Halide Benzoyl chloride researchgate.net
Amide Peptide Coupling Reagent EDC/HOBt nih.gov
Carbamate Chloroformate Ethyl chloroformate nih.gov
Carbamate Carbonate Di-tert-butyl dicarbonate (Boc₂O) acs.org

Formation of Schiff Base Ligands via Condensation with Aldehydes and Ketones

The presence of two primary amine groups in diamine structures allows for condensation reactions with aldehydes or ketones to form Schiff bases, which contain imine (C=N) functional groups. These reactions are fundamental in the synthesis of complex ligands for coordination chemistry.

Reactions with 2-Acetylpyridine (B122185) and 2-Benzoylpyridine (B47108)

The condensation of diamines with pyridine-based ketones like 2-acetylpyridine and 2-benzoylpyridine is a common strategy for creating multidentate Schiff base ligands. The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond.

While specific studies on the reaction of this compound were not found in the reviewed literature, the reactivity of analogous diamines provides a clear precedent. For instance, various Schiff bases have been synthesized from 2-acetylpyridine and other diamines, such as N,N-dimethylethylenediamine. mdpi.com These reactions lead to the formation of tridentate ligands that can coordinate with metal ions like cadmium(II), copper(II), nickel(II), and zinc(II). mdpi.com Similarly, the condensation of 2-benzoylpyridine with amino-group-containing molecules like 2-aminopyrimidine (B69317) results in Schiff base ligands, confirmed by the disappearance of the C=O stretch and the appearance of a C=N (azomethine) stretch in the infrared spectrum. scirp.org The general reaction pathway for the formation of these ligands is well-established. mdpi.comscirp.org

The synthesis of bis-Schiff bases, where both amine groups of a diamine react, is also well-documented. This process typically involves reacting the diamine with two equivalents of the ketone.

Table 1: Analogous Schiff Base Syntheses with Pyridyl Ketones

Diamine/Amine Reactant Ketone Reactant Product Type Reference
N,N-dimethylethylenediamine 2-Acetylpyridine Tridentate Schiff Base Ligand mdpi.com
2-Aminopyrimidine 2-Benzoylpyridine Schiff Base Ligand scirp.org
Condensation with 2-Pyridinecarboxaldehyde (B72084)

The reaction between a diamine and an aldehyde, such as 2-pyridinecarboxaldehyde, readily forms Schiff base ligands. The higher reactivity of aldehydes compared to ketones facilitates this condensation.

A closely related synthesis involves the reaction of hexane-1,6-diamine with 6-methyl-2-pyridinecarboxaldehyde (B119999). nih.gov In this procedure, the reactants are refluxed in toluene (B28343) using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product, Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine. nih.gov The resulting C=N double bond is confirmed by a characteristic short bond length in crystallographic studies. nih.gov

Varying the diamine's alkyl chain length, for example, by using ethane-1,2-diamine, produces the corresponding bis-Schiff base, N,N'-bis-(pyridin-2-ylmethylene)-ethane-1,2-diamine. researchgate.net 2-Pyridinecarboxaldehyde itself is a widely used reagent for synthesizing such Schiff base compounds through condensation reactions. sigmaaldrich.com

Table 2: Synthesis of Bis-Schiff Bases from Diamines and Pyridine Aldehydes

Diamine Reactant Aldehyde Reactant Reaction Conditions Product Reference
Hexane-1,6-diamine 6-Methyl-2-pyridinecarboxaldehyde Reflux in toluene with Dean-Stark apparatus Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine nih.gov

Covalent Incorporation into Extended Molecular Architectures and Polymeric Structures

Pyridine-containing diamines are valuable monomers for creating advanced polymers and extended networks due to the combination of the flexible diamine linker and the coordinating or hydrogen-bonding capabilities of the pyridine ring.

These diamines can be incorporated into high-performance polymers like polyimides. For example, a pyridine-containing diamine, 4,4′-bis(5-amino-2-pyridinoxy)diphenyl ether, was synthesized and subsequently polymerized to create a series of polyimides with excellent thermal stability. researchgate.net The process involves a traditional two-step method of forming a poly(amic acid) intermediate, followed by chemical or thermal imidization. researchgate.net

Furthermore, the pyridine and amine functionalities can be exploited to build coordination polymers. Ligands such as N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, which features both pyridine and amine groups, react with metal ions like Ni(II) to assemble into extended 1-D, 2-D, or 3-D supramolecular structures. mdpi.comacs.org In these architectures, the pyridine and other nitrogen atoms coordinate to the metal centers, while uncoordinated amine groups can direct the final structure through hydrogen bonding. mdpi.com The resulting frameworks can exhibit interesting magnetic or catalytic properties. mdpi.comacs.org

Design and Synthesis of Analogs with Varied Alkyl Chain Lengths and Pyridine Substitution Patterns

The structural properties of ligands based on this compound can be systematically tuned by modifying the length of the alkyl diamine chain or altering the substitution pattern on the pyridine ring.

Varying Alkyl Chain Lengths: The length of the aliphatic chain connecting the two amine functions is a critical design element. It dictates the flexibility of the resulting ligand and the potential size of the chelate ring in metal complexes. Syntheses have been reported for Schiff base ligands derived from diamines with various chain lengths, including ethane-1,2-diamine (C2), propane-1,3-diamine, and hexane-1,6-diamine (C6). nih.govresearchgate.netwikipedia.org For example, condensing 2-pyridinecarboxaldehyde with ethane-1,2-diamine yields a C2-linked bis-Schiff base, while using hexane-1,6-diamine yields a more flexible C6-linked analog. nih.govresearchgate.net

Varying Pyridine Substitution Patterns: Modifying the pyridine ring itself offers another route to new analogs. Substituents can be added to the pyridine ring of the aldehyde or ketone precursor, as demonstrated by the use of 6-methyl-2-pyridinecarboxaldehyde to create a methyl-substituted Schiff base. nih.gov Alternatively, the core pyridine structure can be changed. For instance, using 2,6-diaminopyridine (B39239) as the central scaffold and reacting it with ketones like 2,5-hexanedione (B30556) can produce macrocyclic Schiff-base ligands. researchgate.netrdd.edu.iq This approach fundamentally alters the ligand's geometry and coordination properties compared to those derived from simple diaminoalkanes.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Acetylpyridine
2-Benzoylpyridine
2-Pyridinecarboxaldehyde
N,N-dimethylethylenediamine
2-Aminopyrimidine
Hexane-1,6-diamine
6-Methyl-2-pyridinecarboxaldehyde
Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine
Ethane-1,2-diamine
N,N'-bis-(pyridin-2-ylmethylene)-ethane-1,2-diamine
4,4′-bis(5-amino-2-pyridinoxy)diphenyl ether
N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine
Propane-1,3-diamine
2,6-Diaminopyridine

Advanced Spectroscopic and Structural Elucidation of 1 Pyridin 2 Yl Hexane 1,6 Diamine and Its Coordinated Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 1-Pyridin-2-yl-hexane-1,6-diamine by analyzing the magnetic properties of its atomic nuclei.

Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift Assignment

The ¹H NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of analogous structures, such as its positional isomer 1-Pyridin-3-yl-hexane-1,6-diamine and other 2-substituted pyridine (B92270) derivatives. smolecule.comrsc.org

The pyridine ring protons are expected to appear in the aromatic region of the spectrum. The proton on the carbon adjacent to the ring nitrogen (C6) would be the most deshielded, appearing at the lowest field. The protons of the hexyl chain would resonate in the upfield aliphatic region. The protons on carbons adjacent to the nitrogen atoms (Cα, Cε) would be shifted further downfield compared to the other methylene (B1212753) groups in the chain due to the electron-withdrawing effect of the nitrogen atoms. The protons of the amine groups (NH and NH₂) would typically appear as broad signals whose chemical shifts can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Pyridine H-6~8.5-8.7Doublet (d)Most downfield pyridine proton, adjacent to ring nitrogen.
Pyridine H-4~7.6-7.8Triplet of doublets (td)Coupled to H-3, H-5, and H-6.
Pyridine H-3~7.2-7.4Doublet (d)Coupled to H-4.
Pyridine H-5~7.1-7.3Triplet (t) or dddCoupled to H-4 and H-6.
Pyridine-CH-N~3.8-4.0Triplet (t)Methine proton adjacent to the pyridine ring and secondary amine.
N-CH₂-(CH₂)₄-NH₂~2.6-2.8Triplet (t)Methylene group adjacent to the terminal primary amine.
(CH₂)₄ chain~1.2-1.7Multiplets (m)Overlapping signals from the central methylene groups of the hexane (B92381) chain.
Secondary Amine (NH)VariableBroad singlet (br s)Shift and broadening are solvent and concentration dependent.
Primary Amine (NH₂)VariableBroad singlet (br s)Shift and broadening are solvent and concentration dependent.

Note: Predicted values are based on data from analogous compounds and general NMR principles. smolecule.comrsc.orgresearchgate.net

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on data from related structures like 2-substituted pyridines and 1,6-hexanediamine (B7767898) dihydrochloride, the expected chemical shifts for the carbon atoms of this compound can be estimated. rsc.orgchemicalbook.com The five distinct carbon signals of the pyridine ring would appear in the downfield region (120-160 ppm), while the six carbons of the hexane chain would resonate in the upfield aliphatic region (25-50 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Pyridine C-2~158-160Quaternary carbon attached to the hexane-diamine chain.
Pyridine C-6~149-150Carbon adjacent to ring nitrogen.
Pyridine C-4~136-137
Pyridine C-3~122-123
Pyridine C-5~120-122
Pyridine-CH-N~55-60Methine carbon adjacent to pyridine and secondary amine.
N-CH₂-(CH₂)₄-NH₂~40-42Methylene carbon adjacent to the terminal primary amine. chemicalbook.com
N-(CH)-CH₂-~30-32Methylene carbon adjacent to the methine carbon.
Central (CH₂)₃~25-28Signals for the three central methylene groups in the hexane chain. chemicalbook.com

Note: Predicted values are based on data from analogous compounds. rsc.orgchemicalbook.com

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To confirm the assignments from 1D NMR and elucidate the complete structural connectivity, 2D NMR experiments are indispensable. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons, such as H-3/H-4/H-5/H-6 within the pyridine ring and along the protons of the hexane chain. It would also confirm the coupling between the methine proton (Py-CH-N) and the adjacent methylene protons of the hexane chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between different parts of the molecule. Key correlations would include the link from the pyridine protons (especially H-3) to the methine carbon (Py-CH-N) and from the methine proton to the pyridine carbons (C-2 and C-3), confirming the attachment point of the side chain to the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands characteristic of specific functional groups. Analysis of related compounds like 1-Pyridin-3-yl-hexane-1,6-diamine and 1,6-hexanediamine provides insight into the expected vibrational bands. smolecule.comnist.gov A vapor-phase IR spectrum for Nthis compound has also been noted. spectrabase.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
N-H Stretching (asymmetric & symmetric)3300 - 3400Primary Amine (-NH₂)
N-H Stretching3280 - 3350Secondary Amine (-NH-) smolecule.com
Aromatic C-H Stretching3000 - 3100Pyridine Ring smolecule.com
Aliphatic C-H Stretching2850 - 2960Hexane Chain
N-H Bending (scissoring)1590 - 1650Primary Amine (-NH₂)
C=N and C=C Stretching1400 - 1600Pyridine Ring
C-N Stretching1000 - 1250Amine

Note: Values are based on data from analogous compounds and standard FT-IR correlation tables. smolecule.comnist.govthermofisher.com

The spectrum is expected to show sharp peaks corresponding to the N-H stretches of the primary and secondary amine groups. smolecule.com The C-H stretching vibrations of the pyridine ring and the aliphatic hexane chain would appear at slightly different frequencies. smolecule.com The presence of the pyridine ring would also be confirmed by characteristic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy for Vibrational Mode Analysis

The Raman spectrum would be expected to show strong signals for the symmetric C-H stretching modes of the aliphatic chain and the characteristic "ring breathing" mode of the pyridine ring, which is often a very intense band. In contrast, the polar N-H and C-N bonds, which are strong absorbers in the IR spectrum, would likely produce weaker signals in the Raman spectrum. This complementarity is essential for a complete vibrational analysis. For related but more complex molecules, Raman spectroscopy has been used to identify specific bonds like C-Se and Se-Se, demonstrating its utility in pinpointing specific structural features. mdpi.com

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for probing the electronic structure of this compound and its behavior upon coordination to metal ions. The UV-Vis spectrum of the free ligand is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The pyridine ring is the primary chromophore, giving rise to intense π → π* transitions at shorter wavelengths, typically below 300 nm. The non-bonding electrons on the nitrogen atoms of the pyridine and the diamine moieties are responsible for the lower intensity n → π* transitions, which appear at longer wavelengths.

Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are anticipated. The coordination of the pyridine nitrogen and one or both of the diamine nitrogens to a metal center alters the energy levels of the ligand's molecular orbitals. This typically results in a bathochromic (red) or hypsochromic (blue) shift of the π → π* and n → π* transitions. These shifts provide direct evidence of complex formation and can be used to study the stoichiometry and stability of the resulting coordinated species in solution.

For instance, studies on similar pyridine-containing ligands have shown characteristic absorption bands. A related furopyridine derivative displays absorption bands between 250 and 390 nm, attributed to π → π* and n → π* transitions. researchgate.net Another example, the Pyridin-2-ylmethyl-tert-butylamine dimethyl aluminum complex, exhibits a maximum absorption wavelength at 380 nm in hexane. researchgate.net

The introduction of a transition metal can also give rise to new, weaker absorption bands in the visible region of the spectrum, corresponding to d-d electronic transitions within the metal ion's d-orbitals. The position and intensity of these bands are highly sensitive to the coordination geometry and the nature of the ligand field, providing valuable information about the structure of the metal complex.

Table 1: Representative UV-Vis Absorption Data for Related Pyridine Compounds

Compound/ComplexSolventλmax (nm)Transition Assignment
Furopyridine Derivative researchgate.netVarious250-390π → π* and n → π*
Pyridin-2-ylmethyl-tert-butylamine dimethyl aluminum complex researchgate.netHexane380Not specified

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable technique for the characterization of this compound and its metal complexes. This soft ionization method allows for the transfer of intact, charged molecules from solution to the gas phase, making it ideal for determining the molecular weights of thermally labile and non-volatile compounds.

For the free ligand, this compound, ESI-MS in positive ion mode is expected to show a prominent signal corresponding to the protonated molecule, [M+H]⁺. The exact mass of this ion provides unambiguous confirmation of the compound's molecular formula (C₁₁H₁₉N₃).

When analyzing metal complexes of this ligand, ESI-MS can reveal the stoichiometry of the complex. Signals corresponding to the intact complex ion, such as [M+L]ⁿ⁺ or [M+2L]ⁿ⁺ (where M is the metal ion and L is the ligand), can be observed. The mass-to-charge ratio (m/z) of these signals allows for the determination of the composition of the coordinated species.

While specific ESI-MS data for this compound is not available, analysis of a positional isomer, 1-Pyridin-3-yl-hexane-1,6-diamine, shows a molecular ion peak at an m/z of 193, corresponding to its molecular weight. smolecule.com Furthermore, computational data for a related compound, N'-(pyridin-2-ylmethyl)hexane-1,6-diamine, indicates a molecular weight of 207.32 g/mol . nih.gov

Table 2: Predicted and Related ESI-MS Data

CompoundPredicted/Observed [M+H]⁺ (m/z)Notes
This compound~194.16Predicted based on molecular formula C₁₁H₁₉N₃.
1-Pyridin-3-yl-hexane-1,6-diamine smolecule.com193Observed molecular ion peak for the positional isomer.
N'-(pyridin-2-ylmethyl)hexane-1,6-diamine nih.gov~208.18Predicted based on computed molecular weight (207.32 g/mol ) for a structurally related compound.

Note: The m/z values are presented to illustrate the expected data from ESI-MS analysis. The value for the title compound is a theoretical prediction.

X-ray Crystallography

Obtaining suitable single crystals of the ligand or its complexes is a critical prerequisite for this analysis. If successful, the resulting crystal structure would reveal the conformation of the flexible hexanediamine (B8719201) chain and the orientation of the pyridine ring.

For metal complexes, X-ray crystallography provides unequivocal evidence of the coordination mode of the ligand. It would confirm which of the nitrogen atoms (pyridinic and/or aminic) are bonded to the metal center and would precisely define the coordination geometry around the metal (e.g., octahedral, tetrahedral, square planar). Furthermore, the crystal packing can reveal details about intermolecular interactions, such as hydrogen bonding involving the amine groups, which influence the supramolecular architecture.

While a crystal structure for this compound itself is not documented in the searched literature, data for related structures offer insights into what might be expected. For example, the crystal structure of Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine reveals an all-trans conformation of the hexane chain. nih.gov In a manganese(II) complex containing hexane-1,6-diammonium and pyridine-2-carboxylate, the hexane-1,6-diammonium cation is located on a twofold rotation axis, and the Mn(II) ion is six-coordinated in a distorted octahedral environment. researchgate.net

Table 3: Representative Crystallographic Data for a Related Ligand

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)
Bis[(E)-(6-methyl-2-pyridyl)methylene]hexane-1,6-diamine nih.govOrthorhombicPbca7.2713(10)12.6671(18)20.458(3)

Note: This table showcases crystallographic data for a related compound to exemplify the type of information obtained from single crystal X-ray diffraction.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure sample. This method serves as a crucial verification of the empirical and molecular formula of newly synthesized compounds like this compound and its complexes.

The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the purity and correct composition of the compound.

For this compound (C₁₁H₁₉N₃), the theoretical elemental composition is C, 68.35%; H, 9.91%; and N, 21.74%. When this ligand forms a complex with a metal, the expected elemental composition changes according to the stoichiometry of the complex. For example, in a 1:1 complex with a metal chloride (e.g., [M(C₁₁H₁₉N₃)Cl₂]), the calculated percentages of C, H, and N would be lower due to the contribution of the metal and chloride ions to the total molecular weight.

Studies on various transition metal complexes with nitrogen-containing ligands routinely employ elemental analysis to confirm their composition. For instance, the elemental analysis of Schiff base complexes derived from 2,6-diaminopyridine (B39239) showed close agreement between the observed and calculated percentages for a 1:2 metal-to-ligand ratio. researchgate.net

Table 4: Theoretical Elemental Analysis Data

CompoundFormula%C (Calculated)%H (Calculated)%N (Calculated)
This compoundC₁₁H₁₉N₃68.359.9121.74
Hypothetical [Zn(C₁₁H₁₉N₃)Cl₂] ComplexC₁₁H₁₉Cl₂N₃Zn39.975.8012.71
Hypothetical [Cu(C₁₁H₁₉N₃)₂(ClO₄)₂] ComplexC₂₂H₃₈Cl₂CuN₆O₈39.855.7812.68

Note: The data for the metal complexes are theoretical calculations for hypothetical species to illustrate how elemental analysis is used to verify the composition of coordination compounds.

Coordination Chemistry and Metal Complexation of 1 Pyridin 2 Yl Hexane 1,6 Diamine Derived Ligands

Ligand Design Principles: Chelation Modes, Steric Factors, and Electronic Properties

Ligands derived from 1-Pyridin-2-yl-hexane-1,6-diamine are designed with specific coordination applications in mind, leveraging their inherent structural features. The core of their versatility lies in the combination of a pyridine (B92270) ring and a flexible hexanediamine (B8719201) chain. This structure allows for multiple chelation modes.

The pyridine nitrogen and the two amine nitrogens can act as donor atoms, enabling the ligand to function as a bidentate or tridentate chelator. Schiff base derivatives, formed by the condensation of the diamine with aldehydes or ketones, introduce imine nitrogens, further expanding the coordinating capabilities to tetradentate NNNN donors. researchgate.net These Schiff base ligands can coordinate to metal ions through both the pyridine and imine nitrogen atoms. researchgate.net

Chelation Modes: The flexibility of the hexane-1,6-diamine backbone is a critical design element. It allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This can lead to the formation of stable five- or six-membered chelate rings, which is a key principle in ligand design for enhancing complex stability.

Steric Factors: The substituents on the pyridine ring or the carbonyl precursors for Schiff bases can introduce steric hindrance. This can be strategically used to control the coordination number of the metal center and influence the geometry of the resulting complex. For instance, bulky groups can prevent the formation of highly coordinated species and favor lower coordination numbers.

Electronic Properties: The electronic nature of the pyridine ring and any substituents play a crucial role in the electronic properties of the resulting metal complexes. The pyridine ring can participate in π-backbonding with metal ions, stabilizing the complex. The electron-donating or -withdrawing nature of substituents can modulate the electron density on the donor nitrogen atoms, thereby influencing the strength of the metal-ligand bond.

Formation of Mononuclear and Dinuclear Metal Complexes

The flexible nature of ligands derived from this compound allows for the formation of both mononuclear and dinuclear metal complexes. In a mononuclear complex, a single ligand coordinates to a central metal ion. The denticity of the ligand in these complexes can vary depending on the reaction conditions and the nature of the metal ion.

Dinuclear complexes can be formed when the ligand bridges two metal centers. The long, flexible hexamethylene chain is particularly suited for this role, allowing the two metal centers to be held at a significant distance from each other. This can lead to interesting magnetic and electronic interactions between the metal ions. The formation of either mononuclear or dinuclear species can often be controlled by the stoichiometry of the reactants and the choice of solvent.

Coordination with Transition Metal Ions

The versatile coordination behavior of this compound derived ligands has been explored with a variety of transition metal ions, leading to complexes with diverse structures and properties.

Molybdenum Complexes Derived from Schiff Bases

Schiff base ligands derived from diamines have been successfully used to form complexes with molybdenum. While specific studies on this compound with molybdenum are not extensively detailed in the provided results, the general principles of Schiff base complexation with molybdenum are well-established. Typically, these ligands coordinate to the molybdenum center through the imine nitrogen and other donor atoms. The resulting complexes can feature the molybdenum in various oxidation states, often as part of an oxo- or thiomolybdate core. rsc.org Research on similar systems indicates that these complexes can be binuclear, with the Schiff base ligand encapsulating one metal center which is then bridged to another molybdenum atom via oxo or thio groups. rsc.org

Copper Complexes and Their Structural Characterization

The coordination chemistry of copper with pyridine-containing ligands is rich and varied. Copper(II) complexes with ligands featuring a pyridine moiety can adopt several geometries, including square planar, square pyramidal, and distorted octahedral. nih.gov The structural characterization of these complexes is often achieved through single-crystal X-ray diffraction.

For instance, related copper(II) complexes with N,N'-bidentate N-(pyridin-2-ylmethyl)aniline derivatives exhibit distorted octahedral structures. researchgate.net In some cases, polynuclear copper clusters of the type [Cu₄OCl₆L₄] (where L is a pyridine-based ligand) are formed. nih.govnih.gov In these structures, a central oxygen atom is tetrahedrally coordinated to four copper(II) ions, which are in turn bridged by six chloride ions. nih.govnih.gov The pyridine-based ligand coordinates to each copper atom, completing its coordination sphere. nih.govnih.gov

Table 1: Selected Bond Distances (Å) for a [Cu₄OCl₆L₄] type complex
BondAverage Distance (Å)
Cu—O1.905
Cu—Cl2.418

Data derived from a representative [Cu₄OCl₆(C₁₃H₉N)₄] complex. nih.gov

Zinc(II) Complexation and Bidentate Ligand Behavior

Ligands derived from this compound can act as bidentate ligands in their coordination with zinc(II). The coordination typically occurs through the pyridine nitrogen and one of the amine nitrogens. Research on analogous systems, such as those involving thiophene-derived Schiff bases, shows that zinc(II) can form distorted tetrahedral complexes with such bidentate ligands. acs.org In these complexes, the coordination sphere of the zinc(II) ion is completed by other ligands, such as halides. acs.org The flexibility of the diamine chain allows the ligand to adopt a conformation that minimizes steric strain in the resulting chelate ring.

Iron(III) Complexation

The complexation of iron(III) with Schiff base ligands is a well-studied area. While direct studies with this compound are not prominent in the search results, related Schiff base complexes of iron(III) are known to form stable, often high-spin, complexes. rsc.org These ligands can coordinate to the iron(III) center in a tetradentate fashion. In some instances, these iron complexes can further react with other metal-containing species, such as molybdate (B1676688) anions, to form binuclear Fe(III)-Mo(VI) complexes. rsc.org In such structures, the Schiff base ligand remains coordinated to the iron(III) ion. rsc.org

Coordination with Rhenium(I) in Complex Ligand Systems

The coordination of this compound and its derivatives with Rhenium(I) is of significant interest, particularly within the context of Rhenium(I) tricarbonyl complexes. Typically, a Re(I) center in the form of a fac-[Re(CO)₃]⁺ core binds to bidentate or tridentate nitrogen-donor ligands. For a ligand such as this compound, it would act as a bidentate ligand, coordinating to the rhenium center through the pyridine nitrogen and one of the aliphatic amine nitrogens.

In related systems involving Rhenium(I) polypyridine diamine complexes, the diamine moiety plays a crucial role in the photophysical properties of the resulting complex. nih.gov The coordination of an electron-rich diamine component can lead to quenching of the triplet metal-to-ligand charge-transfer (³MLCT) emission through a process known as photoinduced electron transfer (PET). nih.gov However, this behavior can be exploited for sensing applications. For instance, Rhenium(I) complexes with a diaminoaromatic moiety have been developed as "phosphorogenic" sensors for nitric oxide (NO). nih.gov The initial complex is weakly emissive, but upon reaction with NO, a highly emissive triazole derivative is formed, leading to a significant enhancement in luminescence. nih.gov

While specific studies on this compound with Rhenium(I) are not extensively detailed in the literature, the established principles from analogous Rhenium(I) diimine and terpyridine complexes provide a strong framework for predicting their behavior. mdpi.com Terpyridine ligands, for example, can coordinate to a [Re(CO)₃]⁺ core in a bidentate fashion, creating complexes with features typical of ³MLCT emitters. mdpi.com

Analysis of Coordination Geometry and Stoichiometry

The coordination geometry and stoichiometry of complexes involving pyridine-diamine ligands are dictated by the nature of the metal ion, the counter-anions, and the ligand's structural flexibility. The hexane-1,6-diamine backbone allows for significant conformational freedom, while the pyridine group provides a rigid, planar coordination site.

In complexes with Group IIB metals (Zn, Cd, Hg), ligands with a pyridine head and a flexible tail often form mononuclear complexes with a 1:2 metal-to-ligand stoichiometry, yielding compounds with the general formula [ML₂X₂], where X is a halide. nih.gov The coordination geometry around the metal center in such cases is typically a distorted tetrahedron.

The table below presents selected bond lengths and angles for a related Zinc(II) complex, which can serve as a model for the expected coordination environment.

Table 1: Representative Coordination Bond Data for a [ZnL₂Cl₂] Complex

Bond/Angle Length (Å) / Degrees (°)
Zn-N(pyridine) 2.10 - 2.20
Zn-N(amine) 2.15 - 2.25
Zn-Cl 2.20 - 2.30
N-Zn-N 90 - 110
Cl-Zn-Cl 105 - 120

Data is generalized from typical Zn(II) coordination complexes with N-donor ligands.

In the case of silver(I), coordination with hexane-1,6-diamine results in a linear configuration where two nitrogen atoms from different diamine ligands coordinate to the Ag atom, forming a zigzag polymeric chain. nih.gov This demonstrates how the identity of the metal ion can fundamentally alter the stoichiometry (1:1 in this case) and the resulting supramolecular structure.

Intermolecular Interactions and Supramolecular Assembly in Crystalline Complexes

The solid-state architecture of metal complexes derived from this compound is heavily influenced by non-covalent intermolecular interactions. Hydrogen bonding and π-π stacking are the primary forces that guide the self-assembly of individual complex units into ordered supramolecular structures. nih.gov

Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in the crystal packing of these complexes. The amine groups (-NH₂) of the diamine chain are excellent hydrogen bond donors, while the pyridine nitrogen and associated anions (e.g., nitrates, halides) act as acceptors. These interactions are critical in assembling mononuclear units into higher-dimensional networks. mdpi.com

In complexes of diaminotriazinyl-substituted pyridines with metal nitrates, extensive hydrogen bonding involving the amine groups, the triazine rings, and the nitrate (B79036) anions dictates the final three-dimensional structure. nih.gov Similarly, in Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, hydrogen bonds between the amino groups and the perchlorate (B79767) or nitrate anions assemble the molecules into 1D chains or 3D networks, respectively. mdpi.com The presence of co-crystallized solvent molecules, such as water, can introduce additional hydrogen bonding bridges, further stabilizing the structure. nih.govmdpi.com

Table 2: Common Hydrogen Bond Interactions in Pyridine-Diamine Metal Complexes

Donor (D) Acceptor (A) D-H···A Distance (Å)
N-H (amine) O (nitrate/perchlorate) 2.80 - 3.10
N-H (amine) N (pyridine/triazine) 3.00 - 3.20
N-H (amine) Cl (halide) 3.20 - 3.40
O-H (water) O (anion) 2.70 - 2.90

Data compiled from related structures reported in the literature. mdpi.comnih.gov

π-π Stacking Interactions

In the crystal structure of a Schiff base derived from 6-methyl-pyridil-2-aldehyde and 1,6-diaminohexane, molecules assemble in layers that are held together by attractive interactions between the π-electron systems of the pyridyl rings. nih.gov The distances between the centroids of stacked rings are typically between 3.4 and 4.2 Å, which is characteristic of stabilizing π-π interactions. researchgate.net The interplay between hydrogen bonding in one dimension and π-π stacking in another can lead to the formation of robust 2D sheets or 3D frameworks. nih.gov

Investigations of Ligand Exchange and Complex Stability

The stability of metal complexes and their propensity to undergo ligand exchange reactions are fundamental aspects of their coordination chemistry. Ligand exchange involves the substitution of one or more ligands in the coordination sphere of a metal ion by other ligands. These reactions are often influenced by factors such as temperature, the nature of the solvent, and the relative coordinating strength of the incoming and outgoing ligands.

Studies on mononuclear Palladium(II) complexes generated from meta-substituted pyridine ligands provide valuable insight into these processes. researchgate.net For example, heating a solution of a complex like Pd(en)(ligand)₂ (where 'en' is ethylenediamine) in a polar solvent such as DMSO can induce a ligand exchange, leading to an equilibrium mixture containing Pd(ligand)₂₂ and Pd(en)₂₂. researchgate.net The progress of such reactions can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the identification and quantification of the different species in solution. researchgate.net

Computational and Theoretical Investigations of 1 Pyridin 2 Yl Hexane 1,6 Diamine Systems

Molecular Modeling and Docking Simulations for Ligand-Macromolecule Interactions

Molecular modeling and docking are fundamental computational techniques used to predict how a ligand, such as 1-Pyridin-2-yl-hexane-1,6-diamine, might bind to a macromolecular target, typically a protein. This process is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data in the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms and assigning protonation states to its amino acid residues. mdpi.com A docking grid is then defined around the protein's active site, which is the region where the ligand is expected to bind. mdpi.com

Table 1: Key Parameters in Molecular Docking of Pyridine (B92270) Derivatives
ParameterDescriptionExample from Related Studies
SoftwareProgram used to perform the docking calculations.Glide (Schrödinger), Molegro Virtual Docker (MVD) mdpi.comacs.org
Protein TargetThe macromolecule into which the ligand is docked.Apoptosis signal-regulating kinase 1 (ASK1) mdpi.com
PDB CodeIdentifier for the protein structure from the Protein Data Bank.6XIH mdpi.com
Docking ModeThe level of computational precision used for the simulation.Standard Precision (SP) mdpi.com
OutputThe primary results generated by the simulation.Binding poses and docking scores (e.g., -8.50 kcal/mol) mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are performed to assess the stability of the docked ligand-protein complex and to calculate binding free energies more accurately. mdpi.com

Starting from a high-scoring docked pose, the ligand-protein complex is placed in a simulated box of water molecules and counter-ions to mimic physiological conditions. mdpi.com The system is then subjected to a simulation that calculates the forces between all atoms and their subsequent motions over hundreds of nanoseconds. mdpi.com This process reveals how the ligand and protein adjust their conformations in each other's presence and the stability of the key interactions identified in docking.

A critical application of MD is the calculation of absolute binding free energy (BFE). mdpi.com This value is a more rigorous predictor of binding affinity than a simple docking score. In the study of ASK1 inhibitors, MD simulations lasting up to 485 nanoseconds were used to calculate the BFE for different docking poses, which helped to discriminate the most plausible binding mode and showed good correlation with experimental bioassay results. mdpi.com

Table 2: Workflow for Molecular Dynamics Simulations
StepPurposeSoftware/Method Example
System SetupPrepare the docked complex for simulation by solvating it in a water box and adding neutralizing ions.AMBER software, Particle Mesh Ewald (PME) module mdpi.com
MinimizationRelax the system to remove any steric clashes before the dynamics run.Standard energy minimization protocols
EquilibrationGradually heat the system to the desired temperature and pressure to achieve a stable state.NVT (constant volume) and NPT (constant pressure) ensembles
Production RunRun the simulation for an extended period (nanoseconds) to sample conformational space.Simulations of up to 485 ns have been reported for related systems. mdpi.com
AnalysisAnalyze the trajectory to assess stability, ligand movement (RMSD), and calculate binding free energy.BFE Calculation mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide the most accurate theoretical description of a molecule's structure and properties.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For pyridine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-311++G(d,p), can accurately predict molecular geometries (bond lengths and angles). researchgate.netresearchgate.net

These calculations also reveal details about the electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's reactivity and its ability to donate or accept electrons. The distribution of electron density can be visualized using Molecular Electrostatic Potential (MESP) maps, which identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites of the molecule, crucial for predicting intermolecular interactions. researchgate.net

Table 3: DFT Calculation Parameters for Pyridine Derivatives
ParameterDescriptionTypical Implementation
MethodThe theoretical approach used for the calculation.Density Functional Theory (DFT) researchgate.netresearchgate.net
FunctionalThe approximation used to describe electron exchange and correlation.B3LYP researchgate.net
Basis SetThe set of mathematical functions used to build molecular orbitals.6-311+G(d,p) or 6-311++G(d,p) researchgate.netresearchgate.net
Properties CalculatedThe molecular characteristics derived from the calculation.Optimized geometry, HOMO-LUMO energies, MESP, charge distribution researchgate.net

A significant application of DFT is the prediction of vibrational spectra (FT-IR and FT-Raman) from first principles. By calculating the vibrational frequencies and intensities of a molecule, researchers can generate a theoretical spectrum. researchgate.net This computed spectrum can be compared with experimental data, such as the vapor phase IR spectrum available for Nthis compound, to validate the accuracy of the computational model. spectrabase.com

This comparison is invaluable for assigning specific vibrational modes to the observed spectral bands. For complex molecules, Potential Energy Distribution (PED) analysis is used to determine the contribution of different internal motions (stretching, bending) to each calculated vibrational frequency, providing a definitive assignment for each peak in the experimental spectrum. researchgate.net Studies on related pyridine compounds have shown good agreement between DFT-calculated and experimentally recorded spectra. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By computationally evaluating a series of compounds based on a common scaffold, like this compound, researchers can build a model that correlates structural modifications with changes in activity.

For example, a computational SAR study might involve:

Defining a core scaffold (e.g., the pyridin-2-yl-hexane-diamine structure).

Creating a virtual library of derivatives by modifying specific parts of the molecule (e.g., adding substituents to the pyridine ring or altering the hexane (B92381) chain).

Using molecular docking and/or binding free energy calculations to predict the binding affinity of each derivative against a specific biological target. mdpi.com

Analyzing the results to determine which modifications lead to improved (or diminished) binding affinity.

This approach allows for the rational design of more potent and selective compounds. Studies on pyridin-2-yl urea (B33335) inhibitors have successfully used this strategy, where calculated binding free energies showed a good tendency with experimentally measured IC50 values, thereby validating the computational model and guiding further optimization. mdpi.com

Table 4: Illustrative Computational SAR Data
This table presents hypothetical data to illustrate the concept of a computational SAR study on a this compound scaffold.
CompoundModification (R-group on Pyridine Ring)Calculated Binding Affinity (kcal/mol)Predicted Activity Change
Parent-H-7.5Baseline
Derivative 1-Cl (Electron-withdrawing)-8.2Improved
Derivative 2-OH (Hydrogen-bond donor)-8.5Improved
Derivative 3-CH3 (Bulky, hydrophobic)-7.1Decreased

Advanced Applications and Functional Material Development Utilizing 1 Pyridin 2 Yl Hexane 1,6 Diamine Scaffolds

Role as a Key Building Block in Complex Organic Synthesis

The unique molecular architecture of 1-Pyridin-2-yl-hexane-1,6-diamine, featuring both a rigid aromatic heterocycle and a flexible aliphatic diamine chain, makes it an attractive component for the construction of intricate macromolecular structures.

Precursor for Dendrimers and Highly Branched Polymeric Structures

Dendrimers and hyperbranched polymers are classes of macromolecules characterized by their highly branched, three-dimensional structures. nih.govresearchgate.net The synthesis of these materials often relies on the use of multifunctional building blocks that can be iteratively coupled to generate successive "generations" of the polymer. nih.govmdpi.commdpi.com Diamines are frequently employed as core molecules or as branching units in the synthesis of polyamidoamine (PAMAM) dendrimers, one of the most well-studied families of dendrimers. nih.govmdpi.com The synthesis typically involves a divergent approach, starting from a core molecule like ethylene (B1197577) diamine, which is reacted in a stepwise manner to build up the dendritic structure. nih.govmdpi.com

The this compound molecule, with its two primary amine groups, is well-suited to act as a foundational unit in the synthesis of such branched polymers. The hexane (B92381) chain provides flexibility to the resulting polymer backbone, while the pyridyl group can introduce specific properties, such as metal coordination sites or altered solubility. While specific research on dendrimers derived from this compound is not extensively documented, the principles of dendrimer synthesis using similar diamine cores are well-established. nih.govmdpi.com

Similarly, pyridine-imine ligands have been utilized in the synthesis of highly branched polyethylene, demonstrating the utility of the pyridine (B92270) moiety in polymerization catalysis. nih.gov

Table 1: Potential Synthetic Routes to Dendrimers Utilizing a this compound Core

Reaction Type Reagents Resulting Linkage Potential Application of Dendrimer
Michael Addition followed by AmidationAcrylate esters, followed by another diaminePolyamidoamine (PAMAM)Drug delivery, gene transfection
Reductive AminationDicarbonyl compounds, followed by reductionPolyamineCatalysis, metal scavenging
Amide CouplingDicarboxylic acids or acyl chloridesPolyamideHigh-performance materials

Components in Chemosensor Design and Development

Chemosensors are molecules designed to bind to a specific analyte and produce a detectable signal, such as a change in color or fluorescence. nih.gov The design of effective chemosensors often involves the integration of a recognition unit (receptor) and a signaling unit (fluorophore or chromophore). Pyridine-based ligands are frequently used in the construction of chemosensors for metal ions due to the strong coordinating ability of the pyridine nitrogen. nih.govresearchgate.net

The this compound scaffold incorporates both a pyridyl group, which can act as a metal-ion recognition site, and amine functionalities that can be further modified to attach signaling units or to modulate the binding affinity and selectivity. For instance, a simple pyridine-based receptor has been shown to selectively detect copper ions, resulting in a distinct color change and fluorescence response. nih.gov The binding of the metal ion to the sensor can alter the electronic properties of the molecule, leading to a measurable change in its spectroscopic properties. mdpi.com The flexible diamine chain in this compound could allow for the creation of a binding pocket that offers enhanced selectivity for specific metal ions.

Catalytic Applications in Organic and Inorganic Transformations

The ability of the pyridine and amine functionalities to coordinate with metal centers makes this compound a promising ligand for a variety of catalytic applications. rsc.orgchemscene.com

Metal-Mediated Catalysis

Transition metal complexes containing pyridine-based ligands are widely used as catalysts in a range of organic reactions. wikipedia.orgmdpi.com For example, palladium complexes with pyridine ligands have demonstrated high catalytic activity in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. nih.govnih.gov The electronic properties of the pyridine ligand can be tuned to influence the catalytic efficiency. nih.govnih.gov

Similarly, iron complexes with pyridine-diimine (PDI) ligands are highly active catalysts for olefin polymerization. acs.org The structural and electronic properties of the PDI ligand play a crucial role in determining the activity of the catalyst and the properties of the resulting polymer. acs.org Copper complexes with diamine ligands have also been shown to be effective catalysts in various cross-coupling reactions. rsc.org

While direct catalytic applications of this compound are not widely reported, its structure suggests that it could form stable and catalytically active complexes with a variety of transition metals, including palladium, iron, and copper. The combination of the pyridine ring and the diamine chain could lead to the formation of pincer-type ligands, which are known to form highly stable and active catalysts.

Use as Ligands in Oxidation Reactions

Metal complexes are often employed as catalysts in oxidation reactions. Copper complexes, in particular, have been studied for their ability to mimic the activity of copper-containing enzymes such as catechol oxidase. nih.gov The catalytic activity of these complexes is influenced by the nature of the ligands coordinated to the copper center. nih.gov For instance, copper(II) complexes with pyridine-2,6-diimine ligands have been shown to be effective catalysts for the aerobic oxidation of polyphenols. nih.gov

Furthermore, copper(II) complexes of aliphatic diamines have been investigated as catalysts for water oxidation. acs.org Iron complexes with ligands containing both pyridine and amine moieties have also been shown to catalyze the oxidation of organic molecules. nih.gov The this compound ligand, by combining a pyridine ring and a diamine chain, has the potential to form copper or iron complexes that could be active catalysts for various oxidation reactions.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

Metal Center Potential Reaction Type Rationale
Palladium (Pd)Cross-coupling (e.g., Suzuki, Heck)Pyridine and diamine ligands are known to be effective for Pd-catalyzed cross-coupling. nih.govnih.govrsc.org
Iron (Fe)Olefin Polymerization, OxidationPyridine-diimine iron complexes are highly active polymerization catalysts. acs.org Iron complexes with pyridine/amine ligands can catalyze oxidation. nih.gov
Copper (Cu)Oxidation, Atom Transfer Radical Polymerization (ATRP)Copper complexes with pyridine and diamine ligands are known oxidation and ATRP catalysts. rsc.orgnih.govacs.org
Zinc (Zn)Michael AdditionZinc complexes with pyridine-based ligands have been used as catalysts for Michael additions. rsc.org

Bioinorganic Chemistry and Chemical Biology Research

The fields of bioinorganic chemistry and chemical biology explore the roles of metal ions in biological systems and develop tools to study and manipulate these systems. nih.govdtu.dk Zinc, for example, is an essential element with diverse roles in biology, often coordinated by nitrogen and oxygen donor atoms from amino acid side chains in proteins. nih.govkcl.ac.uk The coordination chemistry of zinc is crucial for its biological function. nih.govkcl.ac.uk

Ligands that can mimic the coordination environment of metal ions in proteins are valuable tools in bioinorganic chemistry. The this compound scaffold, with its nitrogen donor atoms, could be used to create synthetic models of the active sites of metalloenzymes. For example, iron complexes with ligands containing triazole and pyridine moieties have been synthesized to model the coordination environment of iron in biological systems. nih.govacs.org These model complexes can be used to study the mechanisms of enzymatic reactions and to develop new catalysts. nih.govacs.org

Furthermore, the ability of the pyridine and amine groups to bind to metal ions could be exploited in the development of chemical biology probes to detect or modulate the activity of metal-dependent biological processes.

Design of Ligand Scaffolds for Metal-Modulating Systems

The incorporation of a pyridine moiety into a diamine structure, as seen in this compound, creates a potent scaffold for designing ligands intended to modulate metal ion activity. The pyridine ring's nitrogen atom acts as a well-established coordination site for a wide range of transition metals. nih.govacs.orgwikipedia.org This, combined with the two amine groups of the hexane-1,6-diamine backbone, allows the molecule to function as a multidentate ligand, capable of forming stable chelate complexes with metal ions.

The design of such ligands is critical in fields like medicinal chemistry, where modulating the concentration or activity of biometals such as copper and zinc is a therapeutic strategy. For instance, pyridine-based chelators have been investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease, where metal ion dysregulation is implicated. nih.govrsc.org Research on analogous pyridine diamine structures has demonstrated their ability to form high-stability complexes with Cu(II) and Zn(II). nih.gov Specifically, studies on 2-amino-pyridine moieties linked by a flexible chain show that the two adjacent nitrogen atoms (one from the ring, one from the amino group) can confer significant chelating activity. nih.gov By adjusting the length and flexibility of the diamine chain and the substitution on the pyridine ring, the ligand's affinity and selectivity for specific metal ions can be finely tuned. nih.govacs.org

The structural parameters of the ligand, such as the number of coordination sites and the resulting chelate ring size, are crucial in determining the stability and selectivity of the metal complex. rsc.org The this compound scaffold offers a versatile platform for creating ligands that can selectively bind to target metal ions, thereby influencing their catalytic activity, redox potential, or biological availability.

Exploration of Interactions with Enzymatic Active Sites through Molecular Modeling

Molecular modeling techniques, particularly molecular docking, are instrumental in exploring how molecules like this compound might interact with the active sites of enzymes. Pyridine-based molecules are recognized as privileged pharmacophores in drug discovery and are present in numerous enzyme inhibitors. researchgate.netnih.gov Computational studies allow researchers to predict binding affinities, identify key intermolecular interactions, and guide the synthesis of more potent and selective inhibitors.

For example, molecular docking studies on structurally related pyridine-containing compounds have revealed their mode of interaction with enzyme targets. In one study, a series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles were synthesized and modeled, showing that they fit well within the ATP-binding pocket of the ALK5 enzyme, forming favorable hydrogen bonding interactions. researchgate.net Similarly, molecular docking has been used to confirm the interaction mode of pyridine diamine derivatives with the active sites of cholinesterases, enzymes relevant to Alzheimer's disease. nih.gov

These computational models typically highlight key interactions, such as:

Hydrogen Bonding: The amine groups and the pyridine nitrogen of the diamine scaffold can act as hydrogen bond donors and acceptors, respectively, interacting with amino acid residues in the enzyme's active site. researchgate.net

Hydrophobic Interactions: The hexyl chain can engage in hydrophobic interactions with nonpolar pockets within the enzyme.

Coordination: If the enzyme is a metalloenzyme, the pyridine-amine motif can directly coordinate with the metal cofactor in the active site.

Pharmacophore modeling can further distill these interactions into a set of essential structural features required for optimal inhibitory activity, confirming the value of the pyridine scaffold in inhibitor design. researchgate.net

Chelation Activity and its Implications in Chemical Systems

The structure of this compound inherently provides it with strong chelation capabilities. Chelation is the formation of two or more separate coordinate bonds between a multidentate ligand and a single central metal atom. In this case, the pyridine nitrogen and the nitrogen atoms of the diamine chain can all participate in binding a metal ion, forming a stable, ring-like structure known as a chelate complex.

Studies on analogous pyridine diamine compounds have confirmed their ability to chelate various bioactive metal ions, including Fe(III), Cu(II), and Zn(II). nih.gov The presence of adjacent nitrogen atoms in the 2-aminopyridine (B139424) moiety is particularly effective for this purpose. nih.gov The stability of these complexes is influenced by factors like the number and type of donor atoms and the size of the chelate rings formed. The flexible hexane chain allows the ligand to adopt a conformation that minimizes strain and maximizes coordination with the metal center.

The implications of this chelation activity are broad:

Catalysis: The compound can be used to create novel transition metal complexes with specific catalytic properties. The ligand scaffold can influence the reactivity of the metal center, enabling its use in reactions like transfer hydrogenation or oxidation. rsc.org

Sensing: By attaching a fluorophore, ligands based on this scaffold can be designed as selective fluorescent sensors for metal ions. The binding of a target metal ion modulates the fluorescence output, a process known as chelation-enhanced fluorescence (CHEF). rsc.org

Metal Sequestration: In therapeutic contexts, such chelators can be used to bind and remove excess or toxic metal ions. For example, pyridine-based ligands have been designed to target copper and zinc in the amyloid plaques associated with Alzheimer's disease. nih.govrsc.org

The table below summarizes the chelation potential based on studies of analogous compounds.

Metal IonPotential for ChelationRelevant ApplicationSupporting Evidence
Cu(II) HighCatalysis, TherapeuticsPyridine diamines form stable complexes; investigated for Alzheimer's therapy. nih.govnih.gov
Zn(II) HighFluorescent Sensing, TherapeuticsPyridine diamines form stable complexes; key target in neurological diseases. nih.govrsc.orgnih.gov
Fe(III) HighTherapeutics, Catalysis2-aminopyridine moieties show strong chelating ability for Fe(III). nih.gov
Pd(II) HighMaterial Assembly, CatalysisPyridine ligands are widely used to create palladium-containing molecular assemblies. nih.govacs.org

Material Science Applications

Components in Optoelectronic Materials (e.g., Hole-Transporting Materials in OLEDs)

Pyridine-containing organic molecules are increasingly utilized in the development of materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Specifically, they are designed as hole-transporting materials (HTMs), which are crucial components of the hole transport layer (HTL) in these devices. researchgate.netmdpi.com The function of an HTM is to efficiently transport "holes" (positive charge carriers) from the anode or active layer towards the emissive layer while blocking electrons, ensuring efficient charge recombination and light emission. dyenamo.se

The incorporation of an electron-deficient pyridine unit into an HTM's structure is a key design strategy to tune its electronic properties. semanticscholar.org It helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the material, which can lead to better energy level alignment with the perovskite or emissive layer, facilitating efficient hole injection and transport. researchgate.netsemanticscholar.org A scaffold like this compound, when functionalized with appropriate aromatic groups at its amine positions, could serve as a building block for such HTMs. The diamine backbone provides a flexible linkage, while the pyridine unit contributes to the desired electronic characteristics.

Research on various pyridine-based HTMs has shown promising results, with some demonstrating performance comparable or superior to the standard HTM, Spiro-OMeTAD. semanticscholar.org

Key Properties of Pyridine-Based HTMs:

PropertyDescriptionRelevance to this compound
Energy Levels (HOMO/LUMO) The pyridine unit helps to adjust HOMO/LUMO levels for better alignment with other device layers. researchgate.netsemanticscholar.orgThe pyridine ring in the scaffold can be leveraged to achieve desirable energy levels.
Hole Mobility Efficient transport of positive charge carriers is essential for high device performance.The overall molecular structure, including the diamine chain and terminal groups, would determine mobility.
Thermal Stability Materials must withstand the temperatures involved in device fabrication and operation.The aliphatic chain may have lower thermal stability than fully aromatic HTMs, requiring careful molecular design.
Film Formation The ability to form smooth, uniform thin films is critical for device efficiency and reproducibility. mdpi.comThe flexible hexane chain could influence solubility and film-forming properties.

Role in Polymer Science, Including Polycondensation and Polymerization Processes

The presence of two primary amine functional groups makes this compound an ideal bifunctional monomer for step-growth polymerization, particularly polycondensation. farabi.university In this process, bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water or HCl. youtube.com

This compound can react with a bifunctional monomer containing two carboxylic acid groups (a dicarboxylic acid) or two acyl chloride groups (a diacyl chloride) to form a polyamide. youtube.com This is the same fundamental chemistry used to produce common polymers like Nylon. The reaction forms repeating units linked by amide bonds (-CO-NH-). youtube.com

The unique feature of using this compound as the diamine monomer is the incorporation of a pyridine ring directly into the polymer backbone. This can impart novel properties to the resulting polyamide, such as:

Metal Coordination Sites: The pyridine units along the polymer chain can act as binding sites for metal ions, allowing for the creation of metallopolymers with interesting catalytic, electronic, or responsive properties.

Modified Solubility and Thermal Properties: The presence of the heterocyclic ring can alter the polymer's solubility in different solvents and affect its melting point and glass transition temperature compared to a standard aliphatic polyamide like Nylon 6,6.

Adhesive Properties: The polar pyridine group could enhance adhesion to various substrates.

The polymerization can be carried out using several methods, including melt, solution, or interfacial polycondensation, each offering different advantages in controlling the reaction and the properties of the final polymer. gdckulgam.edu.in

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 1-Pyridin-2-yl-hexane-1,6-diamine and its derivatives often rely on conventional methods that may involve harsh reaction conditions or generate significant waste. smolecule.com Future research will prioritize the development of more sustainable and efficient synthetic protocols. This includes exploring green chemistry principles such as the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods to minimize environmental impact. rsc.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Electrosynthesis Reduced waste, milder conditions, potential for automation.Optimization of electrode materials, supporting electrolytes, and reaction parameters. rsc.org
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Identification and engineering of enzymes for the specific synthesis of pyridine-containing diamines.
Flow Chemistry Enhanced safety, improved scalability, precise control over reaction parameters.Design and optimization of continuous flow reactors for the synthesis of this compound.
Microwave-Assisted Synthesis Accelerated reaction times, increased yields.Investigating the effects of microwave irradiation on reaction pathways and product selectivity. researchgate.net

Exploration of New Derivatization Strategies for Enhanced Functionality

The versatility of the this compound scaffold allows for extensive derivatization to fine-tune its properties for specific applications. Future research will focus on creating a diverse library of derivatives with enhanced functionalities.

A key area of exploration will be the introduction of various functional groups onto the pyridine (B92270) ring or the diamine chain. For instance, the incorporation of chiral moieties could lead to the development of novel asymmetric catalysts. mdpi.com The synthesis of derivatives bearing additional donor atoms, such as sulfur or oxygen, could enhance the metal-coordinating abilities of the molecule, leading to new coordination polymers and materials with unique electronic or magnetic properties. nih.govresearchgate.net

Furthermore, the development of modular synthetic approaches will be crucial. nih.gov This would allow for the systematic variation of substituents and the rapid generation of a wide range of derivatives for screening in different applications. Palladium-catalyzed cross-coupling reactions, for example, have proven effective for the functionalization of pyridine rings and could be further exploited. nih.govnih.gov

In-depth Mechanistic Investigations of Catalytic and Coordination Processes

A thorough understanding of the mechanisms underlying the catalytic and coordination behavior of this compound and its metal complexes is essential for the rational design of more efficient and selective systems. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms.

Advanced spectroscopic methods, such as in-situ NMR and X-ray absorption spectroscopy, can provide real-time information on the structure and dynamics of catalytic intermediates. ruhr-uni-bochum.de These experimental studies will be complemented by density functional theory (DFT) calculations to model reaction pathways and transition states, offering insights that are often difficult to obtain through experiments alone. ruhr-uni-bochum.de

Key areas of investigation will include:

The role of the flexible hexane-1,6-diamine linker: Understanding how its conformation and length influence the coordination geometry and catalytic activity of metal complexes. nih.govresearchgate.net

The electronic and steric effects of substituents: Probing how modifications to the pyridine ring or the amine groups affect the reactivity and selectivity of the resulting catalysts.

The nature of metal-ligand interactions: Characterizing the bonding and electronic structure of coordination complexes to understand their stability and reactivity. smolecule.com

Expansion of Applications in Emerging Technologies and Interdisciplinary Fields

The unique properties of this compound and its derivatives make them promising candidates for a wide range of applications in emerging technologies.

In the field of materials science , these compounds can serve as building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net The ability to tune the length and functionality of the diamine linker provides a means to control the pore size and chemical environment within these materials, which is crucial for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

In supramolecular chemistry , the pyridine and amine functionalities can participate in hydrogen bonding and other non-covalent interactions, enabling the self-assembly of complex architectures. mdpi.com This opens up possibilities for the development of new sensors, molecular switches, and drug delivery systems.

The intersection of chemistry and biology, or chemical biology , presents another exciting frontier. chemscene.com The ability of pyridine-containing compounds to interact with biological targets, coupled with the potential for metal chelation, suggests that derivatives of this compound could be explored as therapeutic agents or diagnostic probes. smolecule.com

Emerging FieldPotential ApplicationKey Research Focus
Metal-Organic Frameworks (MOFs) Gas storage and separation, catalysis.Synthesis of new linkers based on this compound to create MOFs with tailored properties. nih.govresearchgate.net
Supramolecular Chemistry Sensors, molecular machines, drug delivery.Design of derivatives that can self-assemble into functional supramolecular structures. mdpi.com
Chemical Biology Therapeutic agents, diagnostic tools.Investigation of the biological activity of derivatives and their metal complexes. smolecule.comchemscene.com
Catalysis Development of more efficient and selective catalysts for organic transformations.Synthesis and screening of a wide range of metal complexes for various catalytic reactions. nih.govchemscene.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Pyridin-2-yl-hexane-1,6-diamine, and what purification challenges are commonly encountered?

  • Methodological Answer : The compound is synthesized via condensation reactions involving pyridine derivatives and hexanediamine precursors. A typical procedure involves reacting pyridin-2-yl hydrazones with trifluoroacetate under basic conditions (e.g., NaOH in methanol), yielding the product as a yellow oil that often requires no further purification . Challenges include controlling reaction stoichiometry to avoid byproducts (e.g., incomplete amine coupling) and the hygroscopic nature of intermediates. Characterization via 1^1H/13^13C NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Compare chemical shifts of pyridine protons (δ ~8.5–7.5 ppm) and aliphatic chain protons (δ ~1.5–3.0 ppm) to reference data .
  • IR : Identify N-H stretching (~3300 cm1^{-1}) and pyridine ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) using high-resolution MS. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What preliminary bioactivity screening methods are recommended for this compound?

  • Methodological Answer :

  • In vitro assays : Use microbial growth inhibition assays (e.g., broth microdilution) for antibacterial/antifungal activity. For antiparasitic potential (e.g., anti-onchocercal activity), follow protocols from analogous hydrazone derivatives .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines to assess safety thresholds. Include positive controls (e.g., doxorubicin) and solvent blanks .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Variables : Test factors like reaction temperature (25–60°C), solvent polarity (methanol vs. ethanol), and base concentration (0.1–1.0 M NaOH).

  • Design : Use a 23^3 full factorial design to evaluate main effects and interactions. Analyze via ANOVA to identify significant parameters .

  • Software tools : Leverage chemical simulation platforms (e.g., COMSOL Multiphysics) for virtual optimization, reducing lab trial costs .

    FactorLow LevelHigh Level
    Temperature25°C60°C
    SolventMethanolEthanol
    NaOH Concentration0.1 M1.0 M

Q. What computational strategies predict the bioactivity of this compound against cholinesterase targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding interactions with acetylcholinesterase (AChE) active sites. Prioritize compounds with low binding energies (< -8 kcal/mol) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability. Analyze RMSD and hydrogen bond persistence .
  • QSAR : Develop models using descriptors like logP and polar surface area to correlate structure with inhibitory activity .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Multi-method validation : Cross-validate in vitro results with in silico predictions (e.g., docking vs. experimental IC50_{50}).
  • Meta-analysis : Aggregate data from peer-reviewed studies, adjusting for variables like assay protocols or cell line differences. Use statistical tools (e.g., R or Python) to identify outliers .
  • Expert consultation : Engage domain specialists to critique experimental designs and propose replication studies .

Methodological Resources

  • Synthesis & Characterization : Follow protocols from peer-reviewed journals and standardized spectroscopic databases .
  • Computational Tools : Utilize COMSOL Multiphysics for simulation and AutoDock for docking studies .
  • Experimental Design : Apply factorial design principles and validate via NIST reference data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.